Trans-2,3-Butylene carbonate
Description
Structure
3D Structure
Properties
CAS No. |
65941-76-6 |
|---|---|
Molecular Formula |
C5H8O3 |
Molecular Weight |
116.11 g/mol |
IUPAC Name |
(4S,5S)-4,5-dimethyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C5H8O3/c1-3-4(2)8-5(6)7-3/h3-4H,1-2H3/t3-,4-/m0/s1 |
InChI Key |
LWLOKSXSAUHTJO-IMJSIDKUSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](OC(=O)O1)C |
Canonical SMILES |
CC1C(OC(=O)O1)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Trans 2,3 Butylene Carbonate
Catalytic Pathways for Selective trans-Isomer Formation
The selective formation of the trans-isomer of 2,3-butylene carbonate is a key challenge that has been addressed through several catalytic routes. These pathways primarily involve the reaction of a C4 precursor, such as a diol or an epoxide, with a carbonyl source, often carbon dioxide. The choice of catalyst and reaction conditions plays a pivotal role in directing the stereochemistry of the final product.
Transesterification Routes from Diols and Carbonyl Sources
The transesterification of diols with a carbonyl source, such as dimethyl carbonate (DMC) or diphenyl carbonate, represents a viable route to cyclic carbonates. For the synthesis of trans-2,3-butylene carbonate, the corresponding trans-2,3-butanediol is the key starting material. The stereochemistry of the diol is retained in the final carbonate product, making this a potentially stereospecific route.
The reaction is typically catalyzed by either basic or acidic catalysts. Phosphonium salts have been investigated as effective catalysts for the transesterification of dialkyl carbonates with diols. These catalysts can operate under relatively mild conditions (90–120 °C) and can lead to high selectivity for the cyclic carbonate, particularly for 1,2-diols. rsc.org While specific data for trans-2,3-butanediol is not extensively reported in readily available literature, the general mechanism involves the activation of the diol by the catalyst, followed by nucleophilic attack on the carbonyl carbon of the carbonate source and subsequent cyclization to release methanol (B129727) or phenol (B47542) as a byproduct.
The selection of the catalyst is crucial to avoid the formation of linear polycarbonate byproducts. For instance, methyltrioctylphosphonium methylcarbonate (B8334205) and bicarbonate salts have demonstrated high selectivity for cyclic carbonate formation from 1,2-propanediol and ethylene (B1197577) glycol, suggesting their potential applicability to the stereoselective synthesis of this compound from trans-2,3-butanediol. rsc.org
Table 1: Catalyst Systems for Transesterification of Diols with Dialkyl Carbonates
| Diol | Carbonyl Source | Catalyst | Temperature (°C) | Selectivity for Cyclic Carbonate (%) |
| 1,2-Propanediol | Dimethyl Carbonate | [P₈₈₈₁][MeOCO₂] | 90-120 | up to 95 |
| Ethylene Glycol | Dimethyl Carbonate | [P₈₈₈₁][HOCO₂] | 90-120 | up to 90 |
Data adapted from a study on the transesterification of various diols, suggesting potential applicability to trans-2,3-butanediol. rsc.org
Cycloaddition Reactions of Carbon Dioxide with Epoxide Precursors
The cycloaddition of carbon dioxide (CO₂) to epoxides is a highly atom-economical and environmentally attractive method for the synthesis of cyclic carbonates. This pathway is of significant interest for the production of this compound from its corresponding epoxide precursor, trans-2,3-epoxybutane (B1179989).
To achieve the desired trans-product, the catalytic system must be carefully designed to control the stereochemical outcome. This often involves the use of bifunctional catalysts that can activate both the epoxide and the carbon dioxide, guiding the reaction through a specific stereochemical pathway.
A wide array of catalytic systems has been investigated for the cycloaddition of CO₂ to epoxides. These include homogeneous catalysts, such as metal complexes and ionic liquids, as well as heterogeneous catalysts, which offer advantages in terms of separation and reusability.
For the synthesis of this compound, aluminum-based catalysts have shown promise. A notable example is a powerful aluminum catalyst that has been demonstrated to be effective in the synthesis of highly functional organic carbonates, including this compound. nih.gov Zinc-containing catalysts are also highly active for this transformation. For instance, ammonium (B1175870) zincates of the formula [TBA]₂[ZnX₄] (TBA = tetrabutylammonium) have been shown to be effective for the cycloaddition of CO₂ to epoxides under mild conditions, including room temperature and atmospheric pressure. evitachem.com Heterobimetallic rare earth metal-zinc complexes have also been developed and have shown significant synergistic effects, leading to high yields of cyclic carbonates from disubstituted epoxides at higher temperatures under 1 atm of CO₂. researchgate.net
The development of efficient and recyclable catalytic systems is a major focus of research. For example, a tetraoxo-coordinated zinc complex, Zn(OPO)₂, in combination with tetrabutylammonium (B224687) iodide (TBAI), has been reported as a highly active and recyclable catalyst for the synthesis of cyclic carbonates from epoxides and CO₂ at atmospheric pressure. wikipedia.org Graphene-inorganic nanocomposite catalysts have also been explored for the synthesis of butylene carbonate, demonstrating the potential for greener catalyst design. lsbu.ac.uklsbu.ac.uk
Table 2: Performance of Various Catalytic Systems in the Cycloaddition of CO₂ to Epoxides
| Catalyst System | Epoxide Substrate | Temperature (°C) | CO₂ Pressure (atm) | Yield (%) | Reference |
| Aluminum Salen Complex | Various Epoxides | 25-50 | 1-10 | High | nih.gov |
| [TBA]₂[ZnBr₄] | Styrene Oxide | 100 | 8 | 98 (in 1h) | evitachem.com |
| RE-Zn Heterobimetallic Complex | Disubstituted Epoxides | Higher Temp | 1 | 40-80 | researchgate.net |
| Zn(OPO)₂ / TBAI | Various Epoxides | 100-140 | 1 | High | wikipedia.org |
| Ce-La-Zr/GO Nanocomposite | 1,2-Butylene Oxide | 135 | 75 | 64 | lsbu.ac.uk |
Decarboxylation-Driven Syntheses of Butylene Carbonate Intermediates
Decarboxylation reactions can be employed in multi-step syntheses to generate precursors for butylene carbonate. A novel approach for the synthesis of epoxybutane (a precursor for butylene carbonate via cycloaddition) involves the decarboxylation of butenyl carbonate, which is derived from butanediol (B1596017). rsc.org In this two-step process, butanediol is first carbonylated with dimethyl carbonate using a catalyst like NaAlO₂ to yield butenyl carbonate with high efficiency. rsc.org The subsequent decarboxylation of this intermediate, often catalyzed by ionic liquids such as 1-butyl-3-methylimidazolium bromide, produces epoxybutane. rsc.org
While this method primarily focuses on the synthesis of the epoxide precursor, the stereochemistry of the initial butanediol could potentially be translated to the final butylene carbonate product if the subsequent steps are stereospecific. For the synthesis of this compound, one would need to start with the corresponding stereoisomer of butanediol and ensure that the carbonylation and decarboxylation-cycloaddition sequence proceeds with retention of the trans configuration. The catalytic activity in the decarboxylation step is influenced by factors such as temperature, with higher temperatures generally favoring the reaction. researchgate.net
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles is increasingly important in the chemical industry to develop more sustainable and environmentally benign processes. The synthesis of this compound is an area where these principles can be effectively applied.
Key green chemistry metrics used to evaluate the sustainability of a chemical process include atom economy, E-factor (Environmental Factor), and process mass intensity (PMI). osti.gov Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction in converting reactants to the desired product. The cycloaddition of CO₂ to trans-2,3-epoxybutane is a prime example of a 100% atom-economical reaction, as all the atoms of the reactants are incorporated into the final product.
The E-factor is defined as the mass ratio of waste to the desired product. A lower E-factor indicates a greener process. The synthesis of this compound via CO₂ cycloaddition has the potential for a very low E-factor, especially when using recyclable heterogeneous catalysts and solvent-free conditions.
The use of renewable feedstocks is another cornerstone of green chemistry. researchgate.netresearchgate.net While the precursors for this compound are often derived from petrochemical sources, research into bio-based routes to 2,3-butanediol (B46004) could provide a renewable starting point for the synthesis of this cyclic carbonate. Life cycle assessment (LCA) is a comprehensive tool used to evaluate the environmental impacts of a product or process throughout its entire life cycle, from raw material extraction to disposal. mdpi.comresearchgate.net Conducting an LCA for the various synthetic routes to this compound would provide a holistic view of their environmental performance and help identify the most sustainable options.
The development of energy-efficient processes is also crucial. This can be achieved by using highly active catalysts that allow for lower reaction temperatures and pressures, thereby reducing energy consumption. researchgate.net The use of recyclable catalysts further contributes to the greenness of the process by minimizing waste and reducing the need for catalyst synthesis.
Table 3: Green Chemistry Metrics for Chemical Syntheses
| Metric | Description | Ideal Value |
| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | 100% |
| E-Factor | (Total mass of waste / Mass of product) | 0 |
| Process Mass Intensity (PMI) | (Total mass input / Mass of product) | 1 |
Mechanistic Investigations of Trans 2,3 Butylene Carbonate Reactions
Fundamental Reaction Pathways and Intermediates
The reactivity of trans-2,3-butylene carbonate is characterized by several fundamental reaction pathways, including ring-opening reactions, dimerization, and competing transcarbonylation and decarboxylation processes. The presence of a five-membered ring containing a carbonate group makes this molecule susceptible to nucleophilic attack, leading to a variety of transformations that are of interest in fields such as polymer chemistry and electrolyte formulation for lithium-ion batteries.
Ring-Opening Reaction Mechanisms
The ring-opening of cyclic carbonates, such as this compound, is a key process in the synthesis of aliphatic polycarbonates. This reaction typically proceeds through a nucleophilic attack on the carbonyl carbon of the carbonate group. The mechanism can be initiated by various species, including alkoxides, hydroxides, and organometallic catalysts.
The generally accepted mechanism for the ring-opening polymerization (ROP) of cyclic carbonates involves the following key steps:
Initiation: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon of the this compound ring. This leads to the cleavage of the acyl-oxygen bond (C-O) and the formation of an open-chain intermediate, typically an alkoxide.
Propagation: The newly formed alkoxide intermediate is itself a nucleophile and can attack another molecule of this compound. This process repeats, leading to the growth of a polymer chain. The stereochemistry of the repeating units in the resulting poly(2,3-butylene carbonate) is influenced by the stereochemistry of the monomer and the nature of the catalyst used.
Termination: The polymerization can be terminated by the introduction of a terminating agent or by side reactions.
The intermediates in these reactions are typically tetrahedral species formed upon nucleophilic attack at the carbonyl carbon. The stability of these intermediates and the energy barriers for their formation and subsequent ring-opening are influenced by factors such as the solvent, the nature of the nucleophile, and the presence of a catalyst.
Dimerization Pathways and Structural Evolution
In the context of its application as an electrolyte component in lithium-ion batteries, the dimerization of this compound is a critical reaction that contributes to the formation of the solid electrolyte interphase (SEI). Computational studies have been employed to investigate the possible pathways for the dimerization of this compound (t-BC). researchgate.net
These studies suggest that the dimerization process is initiated by the reduction of the carbonate molecule at the anode surface. The resulting radical anion can then react with another carbonate molecule to form a dimeric species. The structural evolution of these dimers is a key factor in determining the properties and stability of the SEI layer. acs.org
Calculated possible pathways for the dimerization of this compound often involve the formation of carbon-carbon bonds between two carbonate units, leading to the evolution of CO2 and the formation of more stable, reduced species that constitute the SEI. researchgate.net The trans configuration of the methyl groups in t-BC influences the stereochemistry of the dimerization products, which in turn affects the morphology and ionic conductivity of the SEI. acs.org
| Pathway | Initial Reactants | Key Intermediates | Final Products |
| Reductive Dimerization | 2 x this compound + 2e⁻ | Radical anions, Dimeric dianions | Dilithium salts of dicarboxylic acids, Ethylene (B1197577) gas |
Competing Reactions: Transcarbonylation and Decarboxylation
In addition to ring-opening polymerization and dimerization, this compound can undergo competing transcarbonylation and decarboxylation reactions, particularly under certain catalytic conditions or at elevated temperatures.
Transcarbonylation is a process where the carbonate group is transferred from one molecule to another. In the context of poly(2,3-butylene carbonate) synthesis, this can lead to a scrambling of the carbonate linkages within the polymer chain, affecting its microstructure and properties. This process is often catalyzed by the same species that initiate ring-opening polymerization. Studies on structurally similar glucose-derived five-membered cyclic carbonates have shown that organobase-catalyzed reactions can lead to competing transcarbonylation, which scrambles the regiochemistry of the polycarbonate backbone. nih.gov
Decarboxylation , the loss of carbon dioxide (CO2), is another significant side reaction. For five-membered cyclic carbonates, decarboxylation can be a thermodynamically favorable process that competes with polymerization. researchgate.net This reaction leads to the formation of an epoxide, in this case, trans-2,3-butylene oxide. The propensity for decarboxylation versus ring-opening is influenced by the catalyst, solvent, and temperature. For instance, certain catalysts may favor the nucleophilic attack that leads to decarboxylation over the one that initiates polymerization. Data on the decarboxylation of butylene carbonate shows that the reaction is significantly influenced by reaction time and temperature. researchgate.net
Stereochemical Control and Regioselectivity in Synthesis and Transformations
The stereochemistry of the two chiral centers in this compound plays a crucial role in determining the stereostructure of its reaction products, particularly in polymerization. Furthermore, the unsymmetrical nature of substituted cyclic carbonates introduces the challenge of regioselectivity during ring-opening reactions.
Influence of Catalyst Structure on Stereochemical Outcome
The structure of the catalyst employed in the ring-opening polymerization of this compound has a profound impact on the stereochemical outcome of the resulting polymer. The use of stereoselective catalysts can lead to the formation of isotactic, syndiotactic, or atactic poly(2,3-butylene carbonate).
For example, certain coordination catalysts, such as those based on salen-cobalt complexes, have been shown to provide excellent stereocontrol in the ring-opening polymerization of other epoxides and cyclic carbonates, leading to polymers with high stereoregularity. acs.org The mechanism of stereocontrol often involves the enantiomorphic site control of the catalyst, where the chiral catalyst preferentially incorporates one enantiomer of a racemic monomer or controls the stereochemistry of the ring-opening of a meso-monomer.
Organocatalysts have also been demonstrated to influence the stereochemistry of ring-opening polymerizations. acs.org The specific interactions between the catalyst and the monomer, such as hydrogen bonding, can influence the transition state of the ring-opening step and thus direct the stereochemical outcome.
| Catalyst Type | General Influence on Stereochemistry | Example Catalyst Class |
| Coordination Catalysts | Can provide high stereocontrol, leading to isotactic or syndiotactic polymers. | Salen-metal complexes, Metallocenes |
| Organocatalysts | Can influence stereoselectivity through specific interactions like hydrogen bonding. | Thiourea-based catalysts, Chiral amines |
Regioselective Bond Cleavage in Cyclic Carbonate Derivatives
For derivatives of this compound that are unsymmetrically substituted, the ring-opening reaction can proceed via cleavage of one of two different acyl-oxygen bonds, leading to different repeating units in the polymer chain. The control of this regioselectivity is a significant challenge in the synthesis of well-defined polycarbonates.
The regioselectivity of the ring-opening is influenced by a combination of steric and electronic factors of the monomer, as well as the nature of the catalyst. For instance, a bulky substituent on one of the carbons adjacent to the carbonate oxygen atoms may sterically hinder the attack of the nucleophile at the nearby acyl-oxygen bond, favoring cleavage at the less hindered site.
Catalysts can also play a crucial role in directing the regioselectivity of bond cleavage. Lewis acidic catalysts can coordinate to one of the oxygen atoms of the carbonate group, activating the adjacent acyl-carbon for nucleophilic attack. The specific coordination geometry of the catalyst-monomer complex can favor the cleavage of one bond over the other. Similarly, organocatalysts can utilize specific interactions to direct the nucleophilic attack to a particular site. Research on glucose-based cyclic carbonates has shown that the regiochemistry of ring-opening can be influenced by the catalyst and reaction conditions. nih.gov
Spectroscopic and Analytical Characterization for Research Purity and Structure
Vibrational Spectroscopy Applications
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a rapid and sensitive technique for identifying functional groups within a molecule and for monitoring chemical reactions in real-time.
The most prominent feature in the FTIR spectrum of trans-2,3-butylene carbonate is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the carbonate functionality. This band typically appears in the region of 1850-1750 cm⁻¹. The exact position of this band can be influenced by the ring strain of the five-membered dioxolane ring. For cyclic carbonates, this peak is often observed at a higher wavenumber compared to acyclic carbonates. The presence of a strong, sharp peak in this region is a key diagnostic indicator for the presence of the cyclic carbonate structure. Other characteristic peaks in the FTIR spectrum would include C-H stretching vibrations of the methyl and methine groups and C-O stretching vibrations of the carbonate ester linkages.
Table 2: Typical FTIR Absorption Frequencies for Cyclic Carbonates
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C=O Stretch (Carbonyl) | 1850 - 1750 | Strong |
| C-O Stretch (Ester) | 1300 - 1000 | Strong |
In situ FTIR spectroscopy is a powerful process analytical technology (PAT) tool that allows for the real-time monitoring of chemical reactions as they occur, without the need for sample extraction. acs.orgnih.govmt.com This technique can be employed to follow the synthesis of this compound, for instance, from the corresponding epoxide and carbon dioxide. By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, the concentration of reactants, intermediates, and the product can be tracked over time. acs.org
The formation of this compound would be evidenced by the appearance and increase in the intensity of the characteristic carbonyl absorption band around 1800 cm⁻¹. Simultaneously, the disappearance of reactant-specific bands can be monitored to determine reaction kinetics, identify potential intermediates, and ensure the reaction has reached completion. This real-time data is crucial for optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize reaction time. nih.govmt.commt.comthermofisher.com
Mass Spectrometry Techniques
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization-Mass Spectrometry (ESI-MS) can be utilized.
The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation of the molecular ion can provide structural information. A common fragmentation pathway for cyclic carbonates is the loss of carbon dioxide (CO₂), which would result in a significant fragment ion peak. Other fragmentations could involve the cleavage of the dioxolane ring.
Table 3: Expected Key Ions in the Mass Spectrum of this compound
| Ion | Description |
|---|---|
| [M]⁺ | Molecular Ion |
| [M - CO₂]⁺ | Fragment ion after loss of carbon dioxide |
Note: The table indicates expected ions. Actual fragmentation patterns would need to be determined experimentally.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Confirmation
Electrospray Ionization Mass Spectrometry (ESI-MS) is a crucial analytical technique used to confirm the molecular identity of this compound by accurately determining its molecular weight. This soft ionization technique is particularly suitable for polar molecules and minimizes fragmentation, allowing for the clear observation of the molecular ion or related adducts.
For this compound (C₅H₈O₃), the expected monoisotopic mass is 116.0473 g/mol nih.gov. In a typical ESI-MS analysis, the compound would be expected to produce signals corresponding to various ionic species. The specific ions observed depend on the solvent system and the mode of operation (positive or negative). In positive ion mode, common adducts include the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, and the potassium adduct [M+K]⁺.
The precise measurement of the mass-to-charge ratio (m/z) of these ions allows for the unambiguous confirmation of the compound's molecular formula, distinguishing it from other compounds with the same nominal mass but different elemental compositions.
Table 1: Expected ESI-MS Adducts for this compound (C₅H₈O₃)
| Ion Species | Formula | Expected Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | [C₅H₉O₃]⁺ | 117.0546 |
| [M+Na]⁺ | [C₅H₈NaO₃]⁺ | 139.0366 |
Chromatographic Separation and Purity Assessment
Chromatographic methods are indispensable for evaluating the purity of this compound, particularly for separating it from its stereoisomer and other potential impurities.
Gas Chromatography (GC) for Isomeric Purity
Gas Chromatography (GC) is a powerful technique for assessing the isomeric purity of this compound by separating it from its cis-isomer. The separation is based on differences in the physical properties of the isomers, such as their boiling points and interactions with the stationary phase of the GC column. The trans and cis isomers of 4,5-dimethyl-1,3-dioxolan-2-one have distinct spatial arrangements, leading to different volatilities and retention times in a GC system.
A sample containing a mixture of isomers would produce two separate peaks in the resulting chromatogram, allowing for the quantification of the relative amounts of each. However, care must be taken during method development, as some cyclic carbonates can be susceptible to thermal decomposition at the high temperatures often used in GC injection ports unl.edu.
High-Performance Liquid Chromatography (HPLC) for Compound Analysis
High-Performance Liquid Chromatography (HPLC) offers a robust alternative to GC for the analysis of organic carbonates, avoiding the potential for thermal degradation unl.edu. An ion-moderated partition HPLC method has been developed for the effective separation and identification of common organic carbonates unl.edu.
This technique typically employs an ion-exclusion column with an aqueous mobile phase, such as a dilute sulfuric acid solution unl.edu. Detection is commonly achieved using a refractive index (RI) detector unl.edu. This method separates analytes based on factors like hydrophobicity, allowing for the quantification of this compound and its separation from related carbonate compounds like propylene (B89431) carbonate or ethylene (B1197577) carbonate unl.edu. The excellent linearity and low limits of detection (in the ppm range) make this a validated method for purity assessment unl.edu.
X-ray Diffraction Analysis
Single-Crystal X-ray Diffraction for Absolute Configuration Determination
Single-Crystal X-ray Diffraction (SCXRD) is the definitive analytical method for determining the precise three-dimensional atomic arrangement of a crystalline solid nih.gov. This technique provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral centers nih.gov.
For this compound, SCXRD analysis confirms the trans orientation of the two methyl groups relative to the plane of the five-membered dioxolane ring. The crystallographic data obtained from such an analysis provides a detailed structural fingerprint of the molecule. The crystal structure of this compound has been deposited in the Crystallography Open Database (COD) nih.gov.
Table 2: Crystallographic Data for this compound nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C 1 2/c 1 |
| Unit Cell a (Å) | 11.3212 |
| Unit Cell b (Å) | 6.8505 |
| Unit Cell c (Å) | 7.3164 |
| Unit Cell Angle α (°) | 90.00 |
| Unit Cell Angle β (°) | 100.658 |
| Unit Cell Angle γ (°) | 90.00 |
This data provides the fundamental parameters of the crystal lattice and confirms the solid-state structure of the compound, solidifying its stereochemical identity as trans-(4S,5S)-4,5-dimethyl-1,3-dioxolan-2-one nih.gov.
Theoretical and Computational Studies of Trans 2,3 Butylene Carbonate
Quantum Chemical (QC) Investigations
Quantum chemical methods are employed to study the electronic structure, reactivity, and energetic properties of molecules with high accuracy. These calculations are fundamental to predicting the stability and reaction pathways of electrolyte components like trans-2,3-butylene carbonate.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It provides a balance between accuracy and computational cost, making it suitable for studying complex systems relevant to battery electrolytes.
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the determination of activation energy barriers. For cyclic carbonates, a primary area of investigation is their reductive decomposition at the anode surface, which is critical for the formation of the solid electrolyte interphase (SEI).
Studies have explored the possible decomposition pathways of this compound (t-BC), including its dimerization. researchgate.net The energy barriers for these reactions are sensitive to the level of theory used in the calculations, and different computational approaches can yield varying results. researchgate.net For instance, the decomposition of similar cyclic carbonates can involve ring-opening reactions that are modeled using DFT to understand the formation of SEI components. researchgate.net DFT has also been used to explore the mechanism of decarboxylation for butenyl carbonate, a related cyclic structure, showing how interactions with other species can facilitate ring-opening and subsequent reactions. rsc.org Such mechanistic studies provide a foundational understanding of how t-BC might behave at the electrode-electrolyte interface.
The electrochemical stability window of an electrolyte is a critical parameter that dictates the operational voltage range of a battery. DFT can be used to predict the oxidation and reduction potentials of solvent molecules. researchgate.net These predictions are often based on calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netnih.gov
For organic solvents used in electrolytes, oxidation potentials have been estimated to be in the range of 5.73–7.42 V based on quantum chemical calculations. researchgate.net While specific values for this compound are not detailed in the provided results, the methodology is well-established. researchgate.netnih.govmdpi.comnih.govamazonaws.com A combination of molecular dynamics and quantum chemistry can be used to create an algorithm for the theoretical assessment of an electrolyte's resistance to anodic oxidation as a function of its composition. researchgate.net This approach helps in screening and designing new electrolytes with enhanced stability for high-voltage applications. researchgate.net
Ab Initio Calculations for Fundamental Molecular Interactions
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a highly accurate description of molecular systems. These methods are particularly useful for studying fundamental interactions, such as those between solvent molecules and lithium ions.
For butylene carbonate, ab initio computations have been used to confirm experimental findings regarding the solvation structure of lithium ions. acs.org These calculations verified that the spectroscopic signatures observed correspond to a tetrahedral arrangement of carbonate molecules within the lithium ion's primary solvation shell. acs.org Understanding these fundamental interactions is crucial, as the structure and stability of the Li⁺ solvation complex significantly influence ion transport and electrochemical performance. acs.org
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. arxiv.orgacs.orgresearchgate.netacs.org By solving Newton's equations of motion, MD simulations provide detailed information about the structure, dynamics, and thermodynamics of complex systems like liquid electrolytes. nih.govlbl.gov
Solvation Structure and Dynamics in Electrolyte Systems
MD simulations are particularly powerful for elucidating the solvation structure of ions in liquid electrolytes. nih.gov For electrolytes containing butylene carbonate, studies have focused on the arrangement of solvent molecules around the lithium cation (Li⁺). acs.org
Table 1: Summary of Theoretical and Computational Findings for this compound and Related Systems
| Section | Methodology | Key Findings |
|---|---|---|
| 5.1.1.1. Reaction Mechanism | Density Functional Theory (DFT) | Elucidates potential decomposition and dimerization pathways of t-BC. Energy barriers are sensitive to the level of theory. |
| 5.1.1.2. Redox Potentials | Quantum Chemistry (DFT) | Predicts oxidation and reduction potentials based on HOMO/LUMO energies to define the electrochemical stability window. |
| 5.1.2. Molecular Interactions | Ab Initio Calculations | Confirms a tetrahedral arrangement of butylene carbonate molecules in the Li⁺ solvation shell. |
| 5.2.1. Solvation Structure | Molecular Dynamics (MD) Simulations | Reveals the formation of tetrahedral solvation complexes around Li⁺. The solvation shell of cyclic carbonates is more rigid than linear ones. |
Table 2: Chemical Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| cis-2,3-Butylene carbonate |
| Ethylene (B1197577) carbonate |
| Propylene (B89431) carbonate |
Diffusion Coefficients and Transport Properties
Theoretical simulations have revealed differences in the diffusion constants between the two isomers. These differences are significant as they influence the kinetics of reactions at the electrode-electrolyte interface. researchgate.net Specifically, the diffusion constant of the intermediate species formed during the reduction of c-BC is smaller than that of the t-BC-derived intermediate. researchgate.net This variation in transport properties is identified as a key factor contributing to the different electrochemical behaviors observed for the two isomers. researchgate.netacs.org A lower diffusion constant for the reactive intermediates in c-BC electrolytes diminishes the frequency of their collisions, which is a necessary step for the formation of a stable Solid Electrolyte Interphase (SEI). researchgate.net
The following table summarizes the comparative transport properties of this compound versus its cis-isomer as determined by computational models.
| Property | This compound (t-BC) | cis-2,3-Butylene Carbonate (c-BC) | Implication for SEI Formation |
| Diffusion Constant of Intermediate Species | Higher | Lower researchgate.net | The lower diffusion constant in c-BC reduces the collision frequency of intermediates, hindering the formation of stable dimerized SEI components. researchgate.net |
Solid Electrolyte Interphase (SEI) Formation Mechanisms at Atomic Level
The formation of a stable Solid Electrolyte Interphase (SEI) on the surface of the anode is paramount for the long-term cyclability and safety of lithium-ion batteries. acs.org Computational simulations, particularly the "Red Moon" simulation method, have been instrumental in elucidating the microscopic, atomic-level mechanisms that govern SEI formation when using butylene carbonate isomers as electrolyte solvents. researchgate.netacs.org These studies highlight a significant divergence in the SEI chemistry of this compound (t-BC) compared to its cis-counterpart (c-BC), explaining the superior performance of t-BC. acs.org
The key to a stable and effective SEI lies in its chemical composition. Theoretical models have shown that for cyclic carbonate electrolytes, the formation of dimerized products is a critical step in building a robust passivation layer. acs.org In the case of butylene carbonate, this involves a two-step process at the atomic level:
Initial Reduction : A butylene carbonate molecule is reduced at the anode surface, leading to the formation of an intermediate radical anion species, denoted as LiBC.
Dimerization : Two of these LiBC intermediates collide and react to form a dimerized product, Li₂(BC)₂. researchgate.net
This dimer, Li₂(BC)₂, is considered a primary and essential component of a good SEI film. researchgate.net Computational results reveal that electrolytes based on t-BC effectively produce these dimerized products, leading to a stable SEI film that allows for the reversible reaction of graphite (B72142) anodes, a behavior analogous to that of the widely used ethylene carbonate (EC). acs.org
Conversely, simulations of c-BC-based electrolytes show a significantly lower concentration of these crucial dimerized products in the resulting SEI film. acs.org This deficiency leads to a less stable film, which fails to protect the graphite anode, resulting in exfoliation—a phenomenon also observed with propylene carbonate (PC). acs.org
The underlying reasons for this difference have been traced back to two fundamental molecular properties, as identified by the simulations:
Solvation Energy : The cis-isomer, c-BC, exhibits a larger solvation energy for the LiBC intermediate species. This stronger solvation shell stabilizes the intermediate, making it less likely to participate in the subsequent dimerization reaction.
Diffusion Constant : As mentioned in the previous section, the c-BC-derived intermediate has a smaller diffusion constant. This reduced mobility further decreases the probability of two intermediates meeting and dimerizing. researchgate.net
Therefore, the atomic-level mechanism for successful SEI formation with t-BC is its ability to generate reactive intermediates that can readily diffuse and dimerize, creating a stable protective layer. The stereochemistry of the trans-isomer facilitates this pathway, whereas the properties of the cis-isomer hinder it, leading to SEI instability. researchgate.netacs.org
Advanced Applications in Energy Storage Systems
Electrolyte Component in Lithium-Ion Batteries (LIBs)
Trans-2,3-butylene carbonate has been explored as a solvent or co-solvent in electrolytes for lithium-ion batteries. Its performance is intrinsically linked to its stereochemistry, which dictates the formation and stability of the crucial solid electrolyte interphase (SEI) on the anode surface.
The formation of a stable and ionically conductive SEI layer on the anode, particularly graphite (B72142) anodes, is paramount for the long-term cycling stability and safety of lithium-ion batteries. This compound-based electrolytes have been shown to facilitate the formation of a stable SEI, enabling the reversible intercalation and deintercalation of lithium ions into graphite. specificpolymers.comacs.org This behavior is in stark contrast to its cis-isomer, which tends to cause exfoliation of the graphite anode, similar to the well-known issue with propylene (B89431) carbonate. specificpolymers.comacs.org
The trans-configuration of 2,3-butylene carbonate plays a critical role in the formation of a robust SEI film. The stereochemistry of the molecule influences the reduction reaction products that constitute the SEI. A key factor in the stability of the SEI is the presence of dimerized products. specificpolymers.comacs.org Theoretical studies have revealed that the SEI formed in the presence of this compound contains a higher concentration of these dimerized species compared to the SEI formed with the cis-isomer. specificpolymers.comacs.org These dimers are considered primary components of a good SEI film, contributing to its mechanical and electrochemical stability. specificpolymers.com
The disparate electrochemical behavior between trans- and cis-2,3-butylene carbonate can be traced back to their molecular-level properties that affect the SEI formation process. The primary reasons for the superior performance of the trans-isomer are its lower solvation energy for the intermediate species formed during electrolyte reduction and its larger diffusion constant. specificpolymers.comacs.org
A lower solvation energy for the intermediate radical anions means that they are less stabilized in the electrolyte and more likely to react with each other to form the desirable dimerized products on the anode surface. specificpolymers.com Conversely, the higher solvation energy of the cis-isomer stabilizes the intermediates in the electrolyte, hindering their dimerization and leading to the formation of a less stable, porous SEI that is ineffective at preventing graphite exfoliation. specificpolymers.com Furthermore, the larger diffusion constant of the trans-isomer facilitates the transport of molecules to and from the electrode surface, which can also influence the kinetics of SEI formation. acs.org
This understanding of the relationship between the molecular configuration, solvation properties, and SEI stability provides a valuable framework for the rational design of electrolyte solvents for improved battery performance. specificpolymers.com
While this compound shows promise, enhancing its anodic and cathodic stability is crucial for its practical application in high-voltage and high-energy-density lithium-ion batteries. Strategies to improve the electrochemical stability of carbonate-based electrolytes often involve the use of additives.
Vinylene Carbonate (VC): VC is known to polymerize on the anode surface, forming a stable and thin SEI layer that can suppress the continued decomposition of the primary electrolyte solvent.
Fluoroethylene Carbonate (FEC): FEC is another effective SEI-forming additive that can lead to the formation of a more robust and lithium-fluoride-rich SEI, which can enhance cycling stability.
Lithium Bis(oxalato)borate (LiBOB): LiBOB can contribute to the formation of a stable SEI on the anode and also passivate the cathode surface at high potentials, thereby improving both anodic and cathodic stability.
While these strategies are generally applicable to carbonate electrolytes, specific research into their effectiveness in combination with this compound is necessary to optimize performance.
The solvation of lithium ions in the electrolyte is a critical factor that influences ionic conductivity, viscosity, and the desolvation process at the electrode-electrolyte interface. In carbonate-based electrolytes, lithium ions are typically coordinated by the carbonyl oxygen atoms of the carbonate molecules, forming a solvation sheath. researchgate.netlbl.gov
Computational studies on various carbonate electrolytes suggest that the coordination number of lithium ions is typically around four, often forming a tetrahedral solvation structure. researchgate.net The specific structure of the solvation shell can be influenced by the type of carbonate solvent, the salt concentration, and the presence of co-solvents or additives.
Role in Solid Electrolyte Interphase (SEI) Film Formation and Stability
Electrolyte Solvent in Electric Double-Layer Capacitors (EDLCs)
Electric double-layer capacitors (EDLCs), also known as supercapacitors, store energy through the electrostatic adsorption of ions from an electrolyte onto the surface of high-surface-area electrode materials. The properties of the electrolyte, including its ionic conductivity, electrochemical stability window, and operating temperature range, are critical to the performance of EDLCs.
Cyclic carbonates, such as propylene carbonate, are commonly used as solvents in commercial EDLCs due to their high dielectric constant, which facilitates the dissociation of electrolyte salts, and their wide electrochemical window. specificpolymers.commdpi.com While there is a lack of specific research on the application of this compound in EDLCs, some general principles regarding cyclic carbonates can be considered.
Impact on Withstand Voltage and Oxidative Durability
The operational voltage of a lithium-ion battery is fundamentally limited by the electrochemical stability window of its electrolyte. At high potentials (typically above 4.3 V vs. Li/Li⁺), conventional electrolyte solvents like ethylene (B1197577) carbonate (EC) are prone to oxidative decomposition at the cathode surface. This degradation leads to the formation of a resistive cathode-electrolyte interphase (CEI), consumption of the electrolyte, and generation of gas, all of which contribute to rapid capacity fade and reduced cycle life.
Propylene carbonate (PC) generally exhibits better oxidative stability than EC, but its application is severely limited by its incompatibility with graphite anodes. The search for alternative solvents has therefore focused on molecules that combine the favorable anode passivation properties of EC with superior resistance to oxidation.
This compound (t-BC) has been identified as a promising candidate to enhance the high-voltage performance of lithium-ion batteries. Research indicates that the oxidative stability of an electrolyte solvent is a critical factor for its use with high-voltage cathodes. While specific experimental values for the onset of oxidation of this compound can vary based on the electrode material and salt concentration, its structural characteristics suggest improved stability over ethylene carbonate. Theoretical calculations for common carbonate solvents show oxidative stability values can range from 4.6 V to as high as 6.7 V, depending on the molecular structure and measurement conditions. The addition of two methyl groups in the trans configuration in t-BC is believed to contribute to a higher anodic stability compared to the unsubstituted EC molecule, pushing the electrochemical window to higher voltages and enabling the use of next-generation high-energy cathode materials.
Comparative Performance with Conventional Cyclic Carbonates
The performance of this compound is best understood through a direct comparison with the two most common conventional cyclic carbonates: ethylene carbonate (EC) and propylene carbonate (PC). The key differentiator lies in the formation and quality of the solid electrolyte interphase (SEI) on the graphite anode.
Ethylene carbonate is indispensable in commercial lithium-ion batteries because of its unique ability to reductively decompose on a graphite anode during the initial charging cycles to form a stable, thin, and ionically conductive SEI layer. This passivation layer is crucial as it prevents further electrolyte decomposition and allows for the reversible intercalation and de-intercalation of lithium ions without causing structural damage to the graphite.
Propylene carbonate, despite its superior oxidative stability and lower melting point compared to EC, fails in this critical role. When used with graphite anodes, Li⁺-PC solvates co-intercalate into the graphite layers, leading to a destructive process known as exfoliation. This fundamental incompatibility has prevented the widespread use of PC in batteries with graphite anodes.
This compound uniquely bridges this performance gap. Studies have shown that electrolytes based on t-BC behave similarly to EC-based electrolytes, enabling the reversible reaction of graphite anodes by forming a stable and effective SEI. In stark contrast, its geometric isomer, cis-2,3-butylene carbonate, behaves like PC, causing graphite exfoliation. The reason for this difference is attributed to the molecular geometry and its influence on the SEI formation process. The SEI formed in t-BC contains a higher concentration of dimerized reduction products, which are key components of a robust and stable passivation film. This EC-like behavior, combined with its anticipated higher oxidative stability, makes t-BC a superior candidate for high-voltage systems where both anode compatibility and cathode stability are paramount.
The following tables provide a comparative overview of the properties and performance characteristics of these cyclic carbonates.
Table 1: Comparative Properties of Cyclic Carbonates
| Property | Ethylene Carbonate (EC) | Propylene Carbonate (PC) | This compound (t-BC) |
| Anode Compatibility | Excellent (Forms stable SEI) | Poor (Causes graphite exfoliation) | Excellent (Forms stable SEI) |
| Oxidative Stability | Moderate | Good | Potentially Higher than EC |
| Primary Function | SEI formation, Li⁺ solvation | Li⁺ solvation, low-temp performance | SEI formation, high-voltage stability |
Table 2: Performance in High-Voltage Lithium-Ion Cells (Illustrative)
| Performance Metric | Standard EC-Based Electrolyte | PC-Based Electrolyte (Non-Graphite Anode) | t-BC Based Electrolyte (Projected) |
| Voltage Window | Limited to ~4.3 V | Can exceed 4.4 V | Expected to be > 4.3 V |
| Capacity Retention (High Voltage) | Prone to rapid fade | Better stability at cathode | Improved capacity retention |
| Graphite Anode Cycling | Stable | Unstable | Stable |
| Coulombic Efficiency | High | High | High |
Role As a Solvent and Reagent in Organic Synthesis Research
Participation as a Reagent in Carbonylation and Polycondensation Reactions
The structure of trans-2,3-butylene carbonate, a cyclic carbonate, suggests its potential use as a monomer in ring-opening polymerization (ROP) to produce aliphatic polycarbonates, specifically poly(butylene carbonate). ROP is a significant method for synthesizing high-quality polycarbonates with controlled molecular weights. mdpi.comrsc.org However, the participation of this compound in such reactions is severely constrained by thermodynamic factors associated with its five-membered ring structure.
The ring-opening polymerization of cyclic monomers is driven by the release of ring strain. nih.gov Six- and seven-membered cyclic carbonates generally possess sufficient ring strain to undergo ROP smoothly under various catalytic conditions to yield the corresponding polycarbonates. mdpi.com In stark contrast, five-membered cyclic carbonates, including this compound, ethylene (B1197577) carbonate, and propylene (B89431) carbonate, are thermodynamically more stable and have very low ring strain. mdpi.comrsc.org
This low ring strain makes their homopolymerization via ROP thermodynamically unfavorable. rsc.orgmdpi.com Attempts to polymerize five-membered cyclic carbonates often require high temperatures (e.g., above 100-150 °C). mdpi.com These harsh conditions frequently lead to undesirable side reactions, most notably decarboxylation (the elimination of carbon dioxide). This results in the formation of poly(alkylene ether-carbonate) copolymers rather than the desired pure polycarbonate homopolymer. mdpi.com Research has shown that overcoming this thermodynamic barrier is a significant challenge, and as a result, the homopolymerization of ethylene carbonate has not been achieved under any experimental conditions. rsc.org To circumvent this, five-membered carbonates are sometimes copolymerized with other cyclic monomers, such as lactones or epoxides, which helps to drive the polymerization process forward. rsc.orgrsc.org
| Ring Size | Monomer Example | Polymerizability via ROP | Typical Side Reactions |
| 5-membered | This compound | Thermodynamically unfavorable mdpi.comrsc.org | Decarboxylation (loss of CO₂) leading to ether linkages mdpi.com |
| 6-membered | Trimethylene Carbonate | Thermodynamically favorable mdpi.com | Fewer side reactions under controlled conditions |
| 7-membered | Thermodynamically favorable mdpi.com | Fewer side reactions under controlled conditions |
This table summarizes the influence of the cyclic carbonate ring size on its tendency to undergo ring-opening polymerization (ROP).
Therefore, while this compound can theoretically act as a reagent for producing polycarbonates, its practical application as a monomer is limited to specialized copolymerizations rather than straightforward polycondensation or carbonylation reactions to form homopolymers.
Polymerization and Copolymerization Studies Involving Trans 2,3 Butylene Carbonate
Ring-Opening Polymerization (ROP) for Polycarbonate Synthesis
The conversion of cyclic monomers to polymers via Ring-Opening Polymerization (ROP) is a major pathway for producing aliphatic polycarbonates. su.ac.thdntb.gov.ua This method allows for the synthesis of well-defined polymers with controlled molecular weights and functionalities. su.ac.th However, the application of this methodology specifically to trans-2,3-butylene carbonate is not extensively covered in the existing literature.
Organocatalytic Approaches and Mechanistic Insights
Control over Molecular Weight and Dispersity
A key advantage of modern polymerization techniques is the ability to precisely control the molecular weight (Mn) and dispersity (Đ) of the resulting polymers. This is typically demonstrated through kinetic studies and by showing a linear relationship between the monomer-to-initiator ratio and the final molecular weight, alongside low dispersity values (Đ < 1.5). Due to the lack of specific ROP studies for this compound, detailed research findings and data tables illustrating such control for its corresponding polymer, poly(2,3-butylene carbonate), are unavailable.
Alternating Copolymerization with Carbon Dioxide and Other Monomers
The alternating copolymerization of epoxides with carbon dioxide is a prominent, atom-economical route to polycarbonates. This process often utilizes sophisticated metal-based catalysts, such as cobalt-salen complexes, to ensure high selectivity for the carbonate linkage over the ether linkage.
Research has been conducted on the copolymerization of CO2 with various isomers of butene oxide. One study noted that the copolymerization of CO2 and cis-2-butene (B86535) oxide could yield poly(trans-2-butene carbonate) with a glass transition temperature (Tg) of 68°C. The same study mentioned that the depolymerization of this polymer exclusively yields the trans-cyclic carbonate (this compound), indicating a thermodynamic preference for the trans-isomer. However, this work focuses on the synthesis from the epoxide precursor rather than the direct copolymerization of the this compound monomer with other comonomers.
Enzyme-Catalyzed Polymerizations for Biodegradable Materials
Enzyme-catalyzed ROP, particularly using lipases like Candida antarctica lipase (B570770) B (CALB), has been successfully employed for the synthesis of biodegradable polyesters and polycarbonates from various cyclic monomers. This enzymatic approach offers a green and highly selective alternative to metal-based or organocatalytic systems. Despite its successful application for monomers like trimethylene carbonate and various lactones, specific studies reporting the enzyme-catalyzed polymerization of this compound to produce biodegradable materials could not be found in the available literature.
Q & A
Basic: What spectroscopic techniques are recommended for confirming the structure of Trans-2,3-Butylene carbonate, and how should key spectral features be interpreted?
Answer:
this compound can be characterized using infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) . Key IR absorption bands include:
- C=O stretch (~1800 cm⁻¹) for the carbonate group.
- C-O-C asymmetric/symmetric stretches (~1250–1050 cm⁻¹) for the cyclic carbonate ring.
- C-H stretches (~2900–3000 cm⁻¹) for the butylene backbone.
Researchers should compare experimental IR spectra with published reference data . For NMR, ¹³C NMR resolves the carbonate carbonyl signal (~155 ppm), while ¹H NMR distinguishes trans-configuration protons (e.g., coupling constants J = 4–6 Hz for vicinal protons). Always validate purity using melting point analysis or chromatography before spectral interpretation.
Advanced: How can discrepancies between theoretical and experimental vibrational spectra of this compound be resolved?
Answer:
Discrepancies often arise from environmental effects (solvent, temperature) or conformational flexibility . To resolve these:
Perform density functional theory (DFT) calculations to model gas-phase spectra, then apply solvent correction models (e.g., PCM).
Compare computed vibrational modes with experimental IR/Raman data, focusing on intensity mismatches in C=O or C-O stretches.
Validate trans-configuration using X-ray crystallography if crystalline derivatives are accessible.
Cross-reference with literature data for analogous carbonates (e.g., ethylene/propylene carbonate) to identify systematic shifts .
Basic: What synthetic routes are effective for this compound, and how do reaction conditions influence yield?
Answer:
Common routes include:
- Cyclic carbonate formation from trans-2,3-butanediol and phosgene derivatives (e.g., triphosgene) under mild conditions (0–25°C, inert atmosphere).
- CO₂ insertion into epoxides (e.g., trans-2,3-butylene oxide) using catalysts like quaternary ammonium salts or Lewis acids (e.g., ZnBr₂) .
Critical parameters:
- Catalyst loading : Excess (>5 mol%) may promote side reactions (e.g., polymerization).
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance CO₂ solubility but may require post-reaction purification via distillation .
- Temperature : Elevated temperatures (>60°C) risk carbonate ring-opening.
Advanced: How should kinetic studies of this compound polymerization account for competing pathways?
Answer:
Design experiments to isolate competing mechanisms (e.g., anionic vs. enzymatic polymerization):
Controlled initiator screening : Compare organocatalysts (e.g., DBU) versus lipases (e.g., CAL-B) to assess stereochemical outcomes.
Time-resolved monitoring : Use in-situ FTIR or gel permeation chromatography (GPC) to track molecular weight evolution and detect side products (e.g., cyclic oligomers).
Isotopic labeling : Introduce ¹³C-labeled CO₂ to trace carbonate linkage formation via NMR.
Computational modeling : Apply kinetic Monte Carlo simulations to predict branching vs. linear growth, referencing analogous polycarbonate systems .
Basic: What purification methods are optimal for isolating this compound from reaction mixtures?
Answer:
- Distillation : Fractional distillation under reduced pressure (boiling point ~58–60°C for cis/trans isomers) .
- Chromatography : Use silica gel columns with ethyl acetate/hexane eluents to separate isomers.
- Recrystallization : Employ low-polarity solvents (e.g., hexane) at −20°C for crystalline batches.
Validate purity via GC-MS or HPLC with a chiral column to resolve stereoisomers.
Advanced: How can computational methods improve the design of this compound derivatives for specific applications?
Answer:
Molecular dynamics (MD) simulations : Predict solubility parameters (e.g., Hansen solubility spheres) for copolymer design.
Docking studies : Model interactions with enzymes (e.g., esterases) to tailor biodegradability.
Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization.
Thermodynamic stability : Compare Gibbs free energy of trans vs. cis configurations to guide synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
